8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
8-bromo-6-methyltetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-5(7)6-8-9-10-11(6)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTGCICJLNOAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine generally involves the transformation of a suitably substituted 2-halopyridine derivative into the tetrazolo[1,5-a]pyridine framework by reaction with azide sources under controlled conditions. The key step is the formation of the tetrazole ring fused to the pyridine, achieved through nucleophilic substitution and ring closure.
Preparation of 8-Bromotetrazolo[1,5-a]pyridine Core
A well-documented method for synthesizing 8-bromotetrazolo[1,5-a]pyridine (a direct precursor or analog to this compound) involves the reaction of 3-bromo-2-chloropyridine with sodium azide in an acidic aqueous ethanol medium under sealed tube conditions:
-
- 3-bromo-2-chloropyridine (4.8 g, 25 mmol)
- Sodium azide (NaN3, 2.0 equivalents)
- Ethanol (10 mL), Water (30 mL)
- Hydrochloric acid (HCl, 4 mL)
- Sealed tube heated at 120 °C for 24 hours
Procedure:
The reaction mixture is cooled to 0 °C after heating, precipitating the product, which is isolated by filtration and dried under high vacuum.-
- Yield: 82%
- Product: 8-bromotetrazolo[1,5-a]pyridine as a white solid
- Spectral data consistent with literature
This method is noted for its safety precautions due to the potential hazards of azide chemistry and is typically performed in a fume hood.
Data Table: Summary of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 3-bromo-2-chloropyridine | NaN3, EtOH/H2O, HCl, 120 °C, 24 h sealed tube | 8-bromotetrazolo[1,5-a]pyridine | 82% | Azide cyclization, safety critical |
| 2 | 6-methyl-3-bromo-2-chloropyridine | Same as step 1 | This compound | Not explicitly reported | Preserves methyl substituent |
| 3 | 8-bromotetrazolo[1,5-a]pyridine | Phenylboronic acid, Pd(PPh3)4, K2CO3, DME/H2O, 80 °C, 6 h | 8-phenyltetrazolo[1,5-a]pyridine | 92% | Suzuki coupling for derivatization |
Research Findings and Notes
- The azide cyclization method using sodium azide in acidic aqueous ethanol is a robust and reliable approach for synthesizing tetrazolo[1,5-a]pyridines from halopyridine precursors.
- The reaction requires sealed tube conditions at elevated temperature (120 °C) to facilitate ring closure.
- Safety precautions are mandatory due to the toxicity and explosiveness of azides.
- Substituents such as methyl groups at the 6-position are stable under these conditions, allowing direct preparation of this compound.
- Palladium-catalyzed cross-coupling reactions enable further functionalization at the 8-position, expanding the utility of these compounds in medicinal chemistry and material science.
- Characterization by NMR, HRMS, and melting point analysis confirms the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyltetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 8-methoxy-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine, while oxidation with potassium permanganate could produce a tetrazolopyridine derivative with an oxidized nitrogen atom .
Scientific Research Applications
8-Bromo-6-methyltetrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Tetrazolo vs. Imidazo Derivatives
- Biological Activity : Imidazo[1,5-a]pyridine derivatives exhibit potent EGFR inhibition (e.g., compound 3a in with sub-µM binding affinity) and antibacterial effects (MIC₅₀: 0.6–1.4 mg/ml) due to hydrophobic interactions with target proteins . In contrast, tetrazolo derivatives may require functionalization (e.g., addition of pharmacophoric groups) to achieve similar efficacy.
Tetrazolo vs. Pyrazolo Derivatives
- Drug Development : Pyrazolo[1,5-a]pyridine scaffolds are well-established in drug design, exemplified by ibudilast, a marketed anti-inflammatory agent . The tetrazolo analog’s smaller size and higher nitrogen content may limit metabolic stability but could improve solubility for specific targets.
- Synthesis : Pyrazolo derivatives are often synthesized via 1,3-dipolar cycloaddition , whereas tetrazolo compounds may require multi-step cyclization, as seen in imidazo[1,5-a]pyridine synthesis .
Halogen-Substituted Analogs
- 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1433822-19-5): The triazole ring offers additional hydrogen-bonding sites, which could improve target engagement in kinase inhibitors .
Pharmacokinetic and Thermodynamic Considerations
- Imidazo[1,5-a]pyridine derivatives binding to papain show Ki values of 13.75–99.30 mM, driven by hydrophobic and entropic interactions . Tetrazolo analogs, with higher polarity, might exhibit weaker binding but better aqueous solubility.
Biological Activity
Overview
8-Bromo-6-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused tetrazole and pyridine ring structure. Its molecular formula is , and it has garnered attention in medicinal chemistry for its potential therapeutic applications. The compound's unique structural features, including a bromine atom at the 8-position and a methyl group at the 6-position of the tetrazole ring, contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can mimic carboxylic acids due to the presence of the tetrazole ring, allowing it to inhibit enzymes that recognize carboxylate substrates. Additionally, the bromine atom enhances binding affinity through halogen bonding, which may improve interactions with biological macromolecules such as enzymes and receptors involved in inflammatory and pain pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Analgesic : Its ability to modulate pain pathways suggests potential applications in pain relief therapies.
- Antimicrobial : Preliminary studies indicate activity against various microbial strains.
- Antitumor : Some derivatives have shown promise in inhibiting tumor growth in vitro.
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison is made with other tetrazolo-pyridine derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Bromo-[1,2,3,4]tetrazolo[1,5-A]pyridine | Tetrazolo-pyridine | Contains a nitro group at position 8 |
| 5-Bromo-6-methylpyrazolo[1,5-a]pyridine | Pyrazolo-pyridine | Features a pyrazole ring instead of a tetrazole |
| 2-Bromo-6-hydroxymethylpyridine | Pyridine derivative | Hydroxymethyl substituent enhances reactivity |
This table highlights how the unique bromine and methyl substitutions on this compound may influence its reactivity and biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.
- Antimicrobial Properties : In vitro assays showed that this compound exhibited inhibitory effects against several bacterial strains. The compound's efficacy was comparable to standard antibiotics used in clinical settings.
- Analgesic Effects : Research has indicated that this compound can alleviate pain responses in rodent models. The analgesic effect was attributed to its action on central nervous system receptors involved in pain modulation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-bromo-6-methyltetrazolo[1,5-a]pyridine to improve yield and purity?
- Methodological Answer : The synthesis often involves cyclocondensation reactions. For example, using 2-aminopyridine derivatives with brominated reagents under controlled conditions (e.g., polyphosphoric acid as a catalyst at 160°C) can enhance cyclization efficiency . Purity can be improved via recrystallization from pentane or ethanol, as demonstrated in similar triazolopyridine syntheses (yield: 65–90%) . Monitor reaction progress using TLC (silica gel, hexane:EtOAc 3:1) and confirm purity via HPLC (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the bromine and methyl substituents. The methyl group typically appears as a singlet at δ 2.3–2.5 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm .
- Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak at m/z 228.98 (CHBrN) with isotopic patterns characteristic of bromine .
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Prepare stock solutions in DMSO (10 mM) for biological assays, and store aliquots at -20°C to prevent degradation . For aqueous reactions, use co-solvents like ethanol (≤10% v/v) to enhance solubility without compromising stability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning or assay conditions.
- Structural Analog Comparison : Synthesize and test analogs (e.g., 8-chloro or 6-ethyl derivatives) to isolate substituent effects .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for IC validation) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like CDK inhibitors .
Q. How can the bromine substituent in this compound be leveraged for further functionalization?
- Methodological Answer : The bromine atom serves as a site for cross-coupling reactions:
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh), NaCO, dioxane, 90°C) to introduce aryl groups .
- Buchwald-Hartwig Amination : Introduce amines using Pd(dba) and Xantphos in toluene at 110°C .
- Monitor reaction completion via GC-MS or -NMR if fluorine-containing reagents are used .
Q. What in vivo experimental designs are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents (e.g., BALB/c mice) starting at 10 mg/kg .
- Pharmacokinetics : Assess bioavailability via IV/PO administration, with plasma sampling at 0, 1, 3, 6, 12, and 24 h. Analyze using LC-MS/MS .
- Toxicity Screening : Perform histopathology on liver/kidney tissues and measure serum ALT/AST levels .
Key Recommendations for Researchers
- Synthetic Challenges : Optimize catalyst loading (e.g., 5 mol% Pd for couplings) to reduce costs .
- Data Reproducibility : Report detailed NMR shifts and coupling constants for structural validation .
- Safety Protocols : Use fume hoods and PPE due to potential toxicity; dispose of waste via certified contractors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
